N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been studied for their potential therapeutic properties . They have been synthesized and analyzed for anti-inflammatory properties . The benzothiazole ring is a crucial component in these compounds, contributing to their biological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are determined by their melting point, IR, 1H NMR, 13C NMR, and mass spectral data .Scientific Research Applications
Generation of Structurally Diverse Libraries
The generation of structurally diverse compound libraries through alkylation and ring closure reactions showcases the chemical versatility of related compounds. Such methodologies can be applied for the synthesis of a wide array of heterocyclic compounds, which are valuable in drug discovery and material science (Roman, 2013).
Structure-Activity Relationships
Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors reveal the importance of heterocyclic analogues in improving metabolic stability. This research points to the critical role that structural modifications play in the pharmacological profile of therapeutic agents (Stec et al., 2011).
Heterocyclic Synthesis
The convenient synthesis of polyfunctionally substituted heterocyclic compounds, such as 2,3-dihydrothiazole, pyridin-2-one, and other derivatives, underscores the potential of using diverse synthetic strategies to create molecules with possible applications in medicinal chemistry and material sciences (Mohareb et al., 1991).
Antimicrobial Activity
The synthesis and evaluation of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole for antimicrobial activity highlight the ongoing search for new antimicrobial agents. Such research is critical in addressing the global challenge of antibiotic resistance (El‐Emary et al., 2002).
Decarboxylation Studies
Research into the decarboxylation of pyruvate by thiamine analogues provides insight into enzyme catalysis and metabolic pathways, offering a glimpse into the fundamental processes that could be influenced by structurally related compounds (Yount & Metzler, 1959).
Mechanism of Action
Target of Action
The primary target of this compound is related to the treatment of tuberculosis . The compound has shown inhibitory potency against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .
Mode of Action
The compound’s interaction with its target likely results in the disruption of essential bacterial processes, leading to the inhibition of the bacteria’s growth .
Biochemical Pathways
The compound likely affects the biochemical pathways related to the survival and replication of Mycobacterium tuberculosis. By inhibiting these pathways, the compound prevents the bacteria from proliferating, thereby controlling the spread of the disease .
Pharmacokinetics
The compound’s inhibitory concentrations were compared with standard reference drugs, suggesting that it has been evaluated for its bioavailability .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. This leads to a decrease in the severity of the tuberculosis infection, thereby aiding in the treatment of the disease .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-methylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2.ClH/c1-11(2)17(23)21-19-16(12-8-9-22(3)10-15(12)25-19)18-20-13-6-4-5-7-14(13)24-18;/h4-7,11H,8-10H2,1-3H3,(H,21,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFYPEVRGYUTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CN(CC2)C)C3=NC4=CC=CC=C4S3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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